

An In-depth Technical Guide to the Chemical Structure and Properties of Acefurtiamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acefurtiamine

Cat. No.: B154517

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acefurtiamine is a thiamine (Vitamin B1) analog recognized for its analgesic properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its putative mechanism of action. Drawing parallels with the structurally and functionally similar compound clomethiazole, this document elucidates the likely GABAergic pathway through which **Acefurtiamine** exerts its effects. While specific experimental protocols for the synthesis and pharmacological evaluation of **Acefurtiamine** are not extensively documented in publicly accessible literature, this guide furnishes detailed, representative methodologies for key experiments based on established techniques for characterizing GABA receptor modulators. All quantitative data are presented in structured tables for clarity, and logical relationships are visualized through diagrams generated using the DOT language.

Chemical Structure and Identification

Acefurtiamine, with the IUPAC name 4-((4-amino-2-methylpyrimidin-5-yl)methyl)formamido)-3-((furan-2-carbonyl)thio)pent-3-en-1-yl 2-acetoxyacetate, is a synthetic derivative of thiamine.^[1] Its chemical structure is characterized by the presence of a pyrimidine and a furan ring, linked by a pentenyl chain with several functional groups.

Table 1: Chemical Identifiers of **Acefurtiamine**

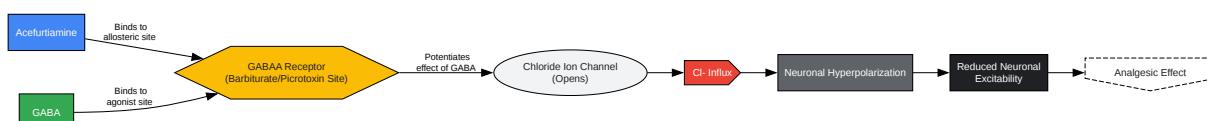
Identifier	Value	Reference
IUPAC Name	4-(N-((4-amino-2-methylpyrimidin-5-yl)methyl)formamido)-3-((furan-2-carbonyl)thio)pent-3-en-1-yl 2-acetoxyacetate	[1]
CAS Number	10072-48-7	[1] [2]
Chemical Formula	C21H24N4O7S	[1] [2]
Molecular Weight	476.50 g/mol	[1] [2]
SMILES	CC(=C(CCOC(=O)COC(=O)C)SC(=O)c1ccco1)N(Cc2cnc(C)n)c2N)C=O	[2]
InChI Key	MYBUGVXNAHWTOL-UHFFFAOYSA-N	[2]

Physicochemical Properties

The physicochemical properties of **Acefurtiamine** are summarized in Table 2. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation and delivery.

Table 2: Physicochemical Properties of **Acefurtiamine**

Property	Value	Notes
Melting Point	118 °C	Experimental
Boiling Point	680.7 ± 55.0 °C	Predicted
Density	1.348 ± 0.06 g/cm ³	Predicted
pKa	5.49 ± 0.10	Predicted


Putative Mechanism of Action: A GABAergic Pathway

While direct and extensive research on the mechanism of action of **Acefurtiamine** is limited in publicly available literature, it is described as a vitamin B1 analog with GABAergic activity similar to that of clomethiazole.^[3] Clomethiazole is a well-characterized positive allosteric modulator of the GABAA receptor, acting at the barbiturate/picrotoxin binding site.^[4] This interaction enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into neurons. This hyperpolarizes the neuron, reducing its excitability and resulting in sedative, hypnotic, and anticonvulsant effects.^{[4][5]}

Based on this strong parallel, it is hypothesized that **Acefurtiamine** also acts as a positive allosteric modulator of the GABAA receptor. This modulation of the primary inhibitory neurotransmitter system in the central nervous system is the likely basis for its observed analgesic properties.

Signaling Pathway

The proposed signaling pathway for **Acefurtiamine**'s action on the GABAA receptor is depicted below.

[Click to download full resolution via product page](#)

Caption: Proposed GABAergic signaling pathway of **Acefurtiamine**.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological characterization of **Acefurtiamine** are not readily available in the scientific literature. However, this section

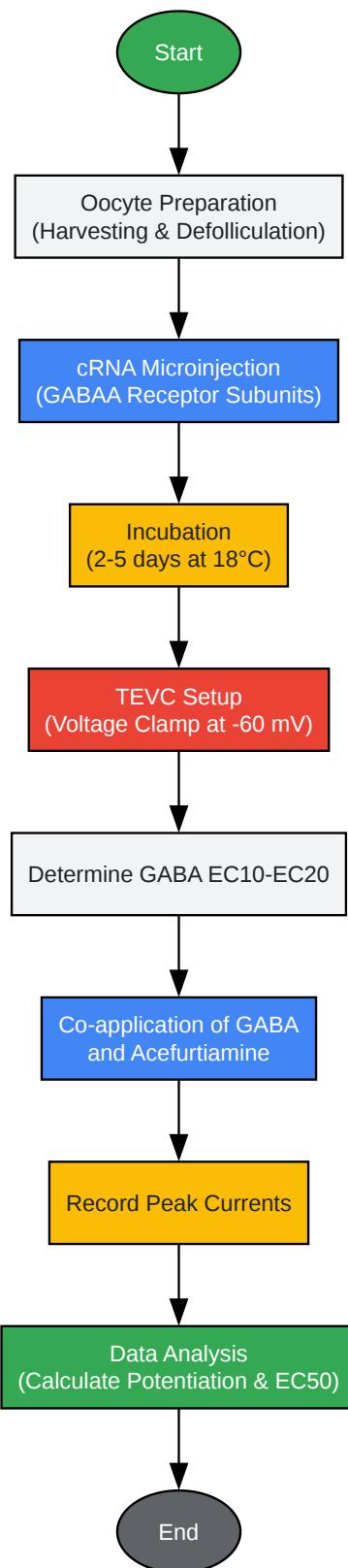
provides a representative, detailed methodology for a key experiment to validate its hypothesized mechanism of action.

Electrophysiological Analysis of Acefurtiamine's Effect on GABAA Receptors using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This experimental protocol describes how to assess the modulatory effects of **Acefurtiamine** on human GABAA receptors expressed in *Xenopus laevis* oocytes.

Objective: To determine if **Acefurtiamine** potentiates GABA-evoked currents at recombinant human GABAA receptors.

Materials:


- *Xenopus laevis* oocytes
- cDNA or cRNA for human GABAA receptor subunits (e.g., $\alpha 1$, $\beta 2$, $\gamma 2$)
- Collagenase Type IA
- ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)
- **Acefurtiamine** stock solution (in DMSO)
- GABA stock solution (in water)
- Two-electrode voltage clamp (TEVC) setup
- Microinjection system

Methodology:

- Oocyte Preparation:
 - Surgically remove oocytes from an anesthetized female *Xenopus laevis*.
 - Treat oocytes with collagenase (1 mg/mL in ND96) for 1-2 hours to defolliculate.

- Wash the oocytes thoroughly with ND96 solution and select healthy, stage V-VI oocytes.
- Store oocytes in ND96 supplemented with penicillin/streptomycin at 18°C.
- Microinjection of GABAA Receptor Subunit cRNA:
 - Prepare a cRNA mixture of the desired GABAA receptor subunits (e.g., $\alpha 1$, $\beta 2$, $\gamma 2$ in a 1:1:1 ratio) at a concentration of 1 μ g/ μ L.
 - Inject 50 nL of the cRNA mixture into each oocyte.
 - Incubate the injected oocytes for 2-5 days at 18°C to allow for receptor expression.
- Two-Electrode Voltage Clamp (TEVC) Recording:
 - Place an oocyte in the recording chamber continuously perfused with ND96 solution.
 - Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance 0.5-2 M Ω).
 - Clamp the oocyte membrane potential at -60 mV.
 - Establish a baseline current by perfusing with ND96 solution.
- Application of GABA and **Acefurtiamine**:
 - Determine the GABA EC10-EC20 concentration by applying increasing concentrations of GABA to establish a dose-response curve. This submaximal concentration will be used to assess potentiation.
 - Apply the determined EC10-EC20 concentration of GABA until a stable current is elicited.
 - Co-apply the GABA EC10-EC20 concentration with varying concentrations of **Acefurtiamine** (e.g., 1 μ M, 10 μ M, 100 μ M).
 - Include a vehicle control (DMSO) to account for any solvent effects.
 - Perform a washout with ND96 solution between applications.

- Data Analysis:
 - Measure the peak current amplitude for each application.
 - Calculate the potentiation of the GABA-evoked current by **Acefurtiamine** as a percentage increase relative to the current evoked by GABA alone.
 - Construct a dose-response curve for **Acefurtiamine** potentiation and determine the EC50.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for TEVC analysis.

Conclusion

Acefurtiamine is a thiamine analog with significant potential as an analgesic agent. While its precise synthesis and a comprehensive portfolio of pharmacological studies are not widely published, its structural and functional analogy to clomethiazole strongly suggests a mechanism of action involving the positive allosteric modulation of GABAA receptors. The experimental protocol detailed in this guide provides a robust framework for validating this hypothesis and further characterizing the neuropharmacological profile of **Acefurtiamine**. Further research into its specific interactions with different GABAA receptor subunit combinations and its in vivo efficacy and safety is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medkoo.com [medkoo.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Acefurtiamine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Clomethiazole? [synapse.patsnap.com]
- 5. Clomethiazole - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Acefurtiamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154517#chemical-structure-and-properties-of-acefurtiamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com